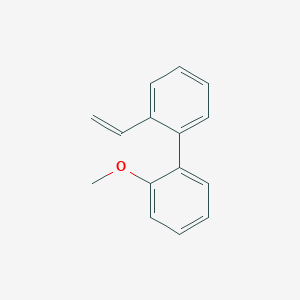
3-(3-Fluorophenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound features a fluorophenyl group attached to the oxazolidinone ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)oxazolidin-2-one typically involves the cyclization of 1,2-aminoalcohols or N-alkoxycarbonyl aminoalcohols. These substrates can be converted into cyclic carbamates using various reagents and catalysts. For instance, the cyclization can be achieved using phosgene, urea, or diethyl carbonate . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
In industrial settings, the production of oxazolidinones, including this compound, often employs scalable and economically viable processes. One such method involves the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium, followed by subsequent reactions to yield the desired oxazolidinone .
化学反応の分析
Types of Reactions
3-(3-Fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the fluorophenyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
科学的研究の応用
3-(3-Fluorophenyl)oxazolidin-2-one has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(3-Fluorophenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth .
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising antibacterial activity.
Uniqueness
3-(3-Fluorophenyl)oxazolidin-2-one stands out due to its specific fluorophenyl substitution, which imparts unique chemical properties and potentially different biological activities compared to other oxazolidinones. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C9H8FNO2 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5H2 |
InChIキー |
QISOVXXRNMQUMN-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




acetate](/img/structure/B14117186.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14117194.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117197.png)

![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
![1-(2-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117212.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)


